

A Technical Guide to Boc-Phe-ONp: Commercial Availability, Purity, and Synthetic Protocols

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Compound of Interest

Compound Name: *Boc-Phe-ONp*

Cat. No.: *B558232*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N- α -tert-Butoxycarbonyl-L-phenylalanine p-nitrophenyl ester (**Boc-Phe-ONp**), a critical reagent in peptide synthesis. This document details its commercial availability and purity standards, offers a detailed experimental protocol for its synthesis and purification, and outlines the mechanism of its use in peptide coupling reactions.

Commercial Availability and Purity

Boc-Phe-ONp is readily available from a variety of chemical suppliers. The purity of commercially available **Boc-Phe-ONp** is typically high, generally ranging from 95% to over 99%, as determined by High-Performance Liquid Chromatography (HPLC). Key physical and chemical properties are summarized in the table below.

Property	Value
CAS Number	7535-56-0[1][2][3][4]
Molecular Formula	C ₂₀ H ₂₂ N ₂ O ₆ [1][2][3][4]
Molecular Weight	386.40 g/mol [1][3]
Appearance	White to off-white crystalline powder[2][3]
Melting Point	122-130 °C[2][3]
Optical Rotation	[α] ²⁰ /D = -14° to -20° (c=2 in DMF)[3]
Storage Conditions	0-8 °C or frozen at -20°C for long-term storage[2][3][5]

A summary of representative commercial suppliers and their typical purity specifications is provided in the table below. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Supplier	Purity Specification	Analytical Method
1st Scientific	98%[1]	Not specified
Chem-Impex International	≥ 95%[3]	HPLC
XIAMEN EQUATION CHEMICAL CO.,LTD	Industrial Grade	Not specified
Klivos	High Purity	Not specified
ChemicalBook	98%[6]	Not specified

Synthesis and Purification

The synthesis of **Boc-Phe-ONp** is typically achieved through the esterification of N-Boc-L-phenylalanine (Boc-Phe-OH) with p-nitrophenol. A common and effective method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Experimental Protocol: Synthesis of Boc-Phe-ONp

Materials:

- N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)
- p-Nitrophenol
- Dicyclohexylcarbodiimide (DCC)
- 4-Dimethylaminopyridine (DMAP)
- Dichloromethane (DCM), anhydrous
- Ethanol
- Deionized Water

Procedure:

- In a round-bottom flask, dissolve N-tert-butoxycarbonyl-L-phenylalanine (1 equivalent) in anhydrous dichloromethane.
- To the stirred solution, add p-nitrophenol (1.5 equivalents), 4-dimethylaminopyridine (0.1 equivalents), and dicyclohexylcarbodiimide (1.1 equivalents).
- Allow the reaction to stir at room temperature for approximately 5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

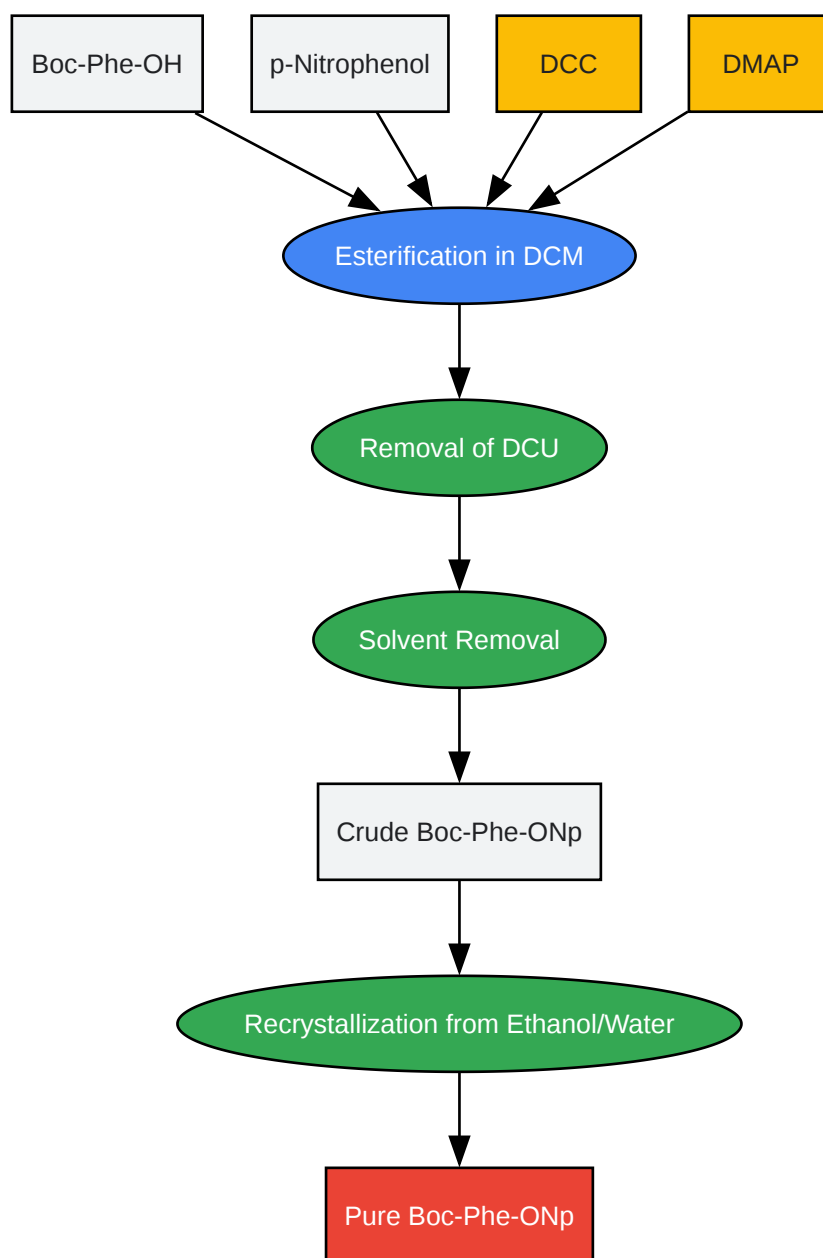
Experimental Protocol: Purification of Boc-Phe-ONp by Recrystallization

- To the crude product residue, add ethanol and heat the mixture until the solid is completely dissolved.
- Allow the solution to cool slowly to room temperature (20-30°C) to induce gradual precipitation of the product.
- To further enhance crystallization, add deionized water to the mixture and cool to 0°C for at least 1 hour.
- Collect the crystalline solid by filtration.
- Wash the solid with cold pentane or diethyl ether and dry under vacuum to yield pure Boc-L-phenylalanine-4-nitrophenyl ester. A typical yield for this procedure is around 86.5% with a purity of approximately 93% before further optimization.[6]

Mechanism of Action in Peptide Synthesis

Boc-Phe-ONp is an activated ester of Boc-phenylalanine. The p-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the free amino group of another amino acid or peptide chain. This results in the formation of a new peptide bond. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

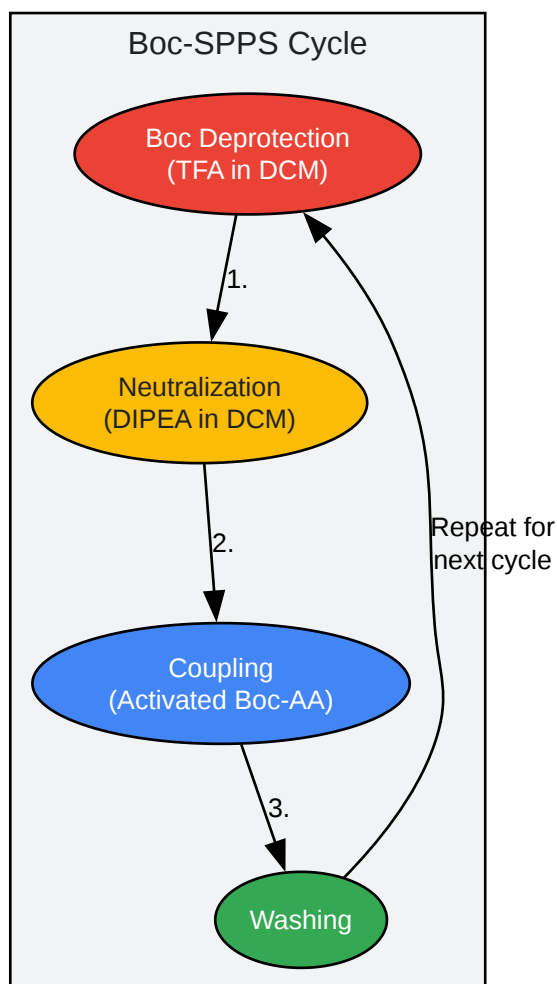
Below is a diagram illustrating the general workflow for the synthesis of **Boc-Phe-ONp**.



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Caption: Synthesis workflow for **Boc-Phe-ONp**.

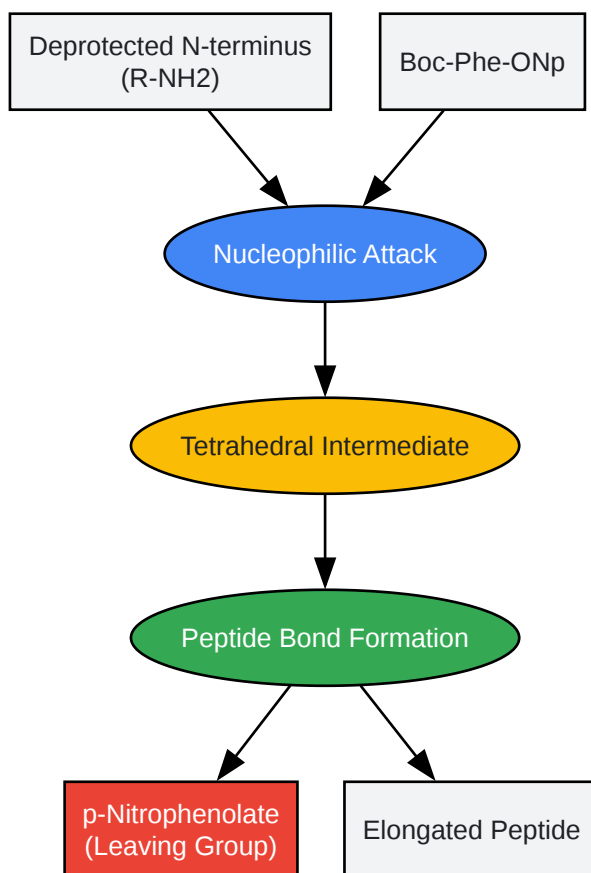
The following diagram illustrates the key steps in a typical Boc solid-phase peptide synthesis (SPPS) cycle, including the coupling step where an activated amino acid like **Boc-Phe-ONp** would be used.



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Caption: The Boc solid-phase peptide synthesis cycle.

The mechanism of the coupling reaction itself involves the nucleophilic attack of the deprotected N-terminal amine of the peptide chain on the carbonyl carbon of the activated ester.



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